REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][CH3:8].C([Li])CCC.CN([CH:17]=[O:18])C.Cl>C1COCC1.O>[CH2:7]([C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH:17]=[O:18])[CH3:8]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
765 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at −75° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued at −75° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is warmed to 10° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EA (3×50 mL)
|
Type
|
WASH
|
Details
|
The organic extracts are washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(SC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |